

Comparative Biological Activity Screening of Methyl 3-Amino-1H-pyrazole-4-carboxylate Derivatives

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Compound of Interest

Compound Name:

methyl 3-amino-1H-pyrazole-4carboxylate

Cat. No.:

B124584

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A comprehensive guide for researchers, scientists, and drug development professionals on the biological potential of substituted **methyl 3-amino-1H-pyrazole-4-carboxylate** derivatives. This guide provides a comparative analysis of their anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data and detailed protocols.

The **methyl 3-amino-1H-pyrazole-4-carboxylate** scaffold is a versatile building block in medicinal chemistry, giving rise to a wide array of derivatives with significant therapeutic potential. These compounds have garnered considerable interest due to their diverse pharmacological activities. This guide summarizes the key biological activities of various derivatives, presenting a comparative analysis of their efficacy and offering detailed experimental methodologies for their screening.

Anticancer Activity

Derivatives of **methyl 3-amino-1H-pyrazole-4-carboxylate** have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the inhibition of key enzymes in cell cycle regulation and signal transduction, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2). The core pyrazole structure is frequently elaborated into fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, to enhance anticancer potency.





Table 1: Anticancer Activity of Methyl 3-Amino-1H-

pyrazole-4-carboxylate Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|-------------|--|---------------------|----------------------|-----------------------|-----------|
| 1a | Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 2.24 | Doxorubicin | 9.20 |
| VI | Pyrazolo[3,4-d]pyrimidine | HepG-2 (Liver) | 6.18 | Doxorubicin | - |
| VI | Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 6.48 | Doxorubicin | - |
| VI | Pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | 4.03 | Doxorubicin | - |
| VI | Pyrazolo[3,4-d]pyrimidine | HeLa (Cervical) | 5.82 | Doxorubicin | - |
| 11a | 5-((2- nitrophenyl)a mino) derivative | HepG2 (Liver) | - (54.25% growth) | - | - |
| 11a | 5-((2- nitrophenyl)a mino) derivative | HeLa (Cervical) | - (38.44% growth) | - | - |

Enzyme Inhibitory Activity

A significant facet of the biological activity of these pyrazole derivatives is their ability to inhibit specific enzymes, a property that underpins their therapeutic potential. Notably, derivatives have been designed as potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.



Table 2: Enzyme Inhibitory Activity of Methyl 3-Amino-

1H-pyrazole-4-carboxylate Derivatives

| Compound ID | Derivative Type | Target Enzyme | IC50 (nM) |
|-------------|--|-----------------------------|-----------|
| 8q | 1-methyl-3-((4- (quinolin-4- yloxy)phenyl)amino)-1 H-pyrazole-4- carboxamide | RET Kinase (wild- type) | 13.7 |
| 8q | 1-methyl-3-((4- (quinolin-4- yloxy)phenyl)amino)-1 H-pyrazole-4- carboxamide | CCDC6-RET (G810C mutant) | 15.4 |
| 8q | 1-methyl-3-((4- (quinolin-4- yloxy)phenyl)amino)-1 H-pyrazole-4- carboxamide | CCDC6-RET (G810R mutant) | 53.2 |
| 8t | 4-(Heterocyclic Substituted Amino)-1H-pyrazole- 3-carboxamide | FLT3 | 0.089 |
| 8t | 4-(Heterocyclic Substituted Amino)-1H-pyrazole- 3-carboxamide | CDK2 | 0.719 |
| 8t | 4-(Heterocyclic Substituted Amino)-1H-pyrazole- 3-carboxamide | CDK4 | 0.770 |

Antimicrobial Activity



While the primary focus of research on **methyl 3-amino-1H-pyrazole-4-carboxylate** derivatives has been on anticancer and enzyme inhibitory activities, the broader class of pyrazoles is well-known for its antimicrobial properties. The data below is for pyrazole derivatives that, while not directly derived from **methyl 3-amino-1H-pyrazole-4-carboxylate** in the cited studies, are structurally related and indicate the potential of this scaffold in antimicrobial drug discovery.

Table 3: Antimicrobial Activity of Related Pyrazole

Derivatives

| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|-------------|----------------------------|-------------------------|-------------|
| 3a | Staphylococcus aureus | 19 | 63 |
| 3a | Bacillus subtilis | 22 | 31 |
| 3b | Staphylococcus aureus | 18 | 125 |
| 3b | Bacillus subtilis | 25 | 31 |
| 3d | Staphylococcus aureus | 18 | 63 |
| 3d | Bacillus subtilis | 20 | 125 |

Experimental Protocols MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.



- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[1][2][3][4][5]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[6][7][8][9]

- Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
- Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[6][7][8][9]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

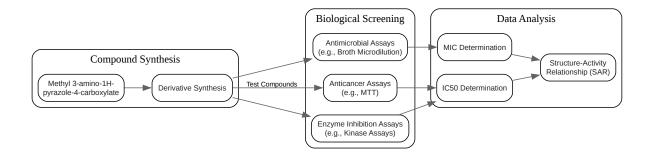
- Reaction Setup: In a 96-well plate, add the kinase, a suitable buffer, the peptide substrate, and the test compound at various concentrations.
- Initiation of Reaction: Start the reaction by adding ATP.



- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., Kinase-Glo®).[10][11][12][13][14][15]
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the Science

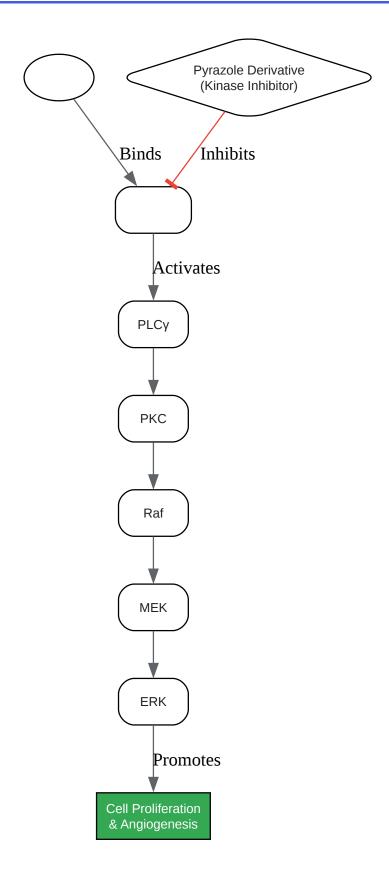
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: General workflow for the synthesis and biological screening of **methyl 3-amino-1H-pyrazole-4-carboxylate** derivatives.

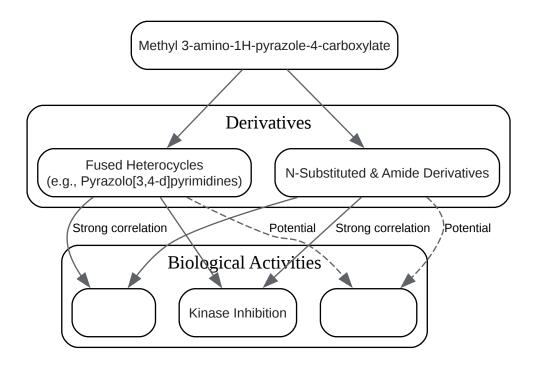




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Caption: Simplified VEGFR-2 signaling pathway, a target for some pyrazole derivatives.





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Caption: Logical relationship between derivative types and their observed biological activities.

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